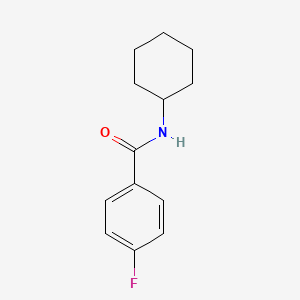

N-cyclohexyl-4-fluorobenzamide

Descripción general

Descripción

Synthesis Analysis

The synthesis of N-cyclohexyl-4-fluorobenzamide involves the reaction between a suitable amine (such as cyclohexylamine) and 4-fluorobenzoyl chloride. The reaction proceeds via nucleophilic substitution, resulting in the formation of the target compound. Detailed synthetic routes and optimization strategies can be found in the literature .

Aplicaciones Científicas De Investigación

1. Synthesis and Fluorescent Properties

N-cyclohexyl-4-fluorobenzamide has been utilized in chemical synthesis processes. A study demonstrated the use of N-fluorobenzamides in a formal [4+2] cycloaddition reaction with maleic anhydride, leading to the production of fluorescent aminonaphthalic anhydrides. This multistep reaction involved nitrogen-centered radical generation, benzylic radical addition, and a [4+2] cycloaddition, resulting in compounds exhibiting fluorescent properties (Lu, Wang, Chang, Liu, & Li, 2022).

2. Material Synthesis and Properties

In material science, difluorobenzamide derivatives, closely related to this compound, have been synthesized for the development of semiaromatic polyamides. These polyamides were characterized by excellent thermal properties and good mechanical strength, demonstrating potential applications in high-performance materials (Guangming, Zhang, Haohao, Li, & Yang, 2016).

3. Pharmaceutical Research

In pharmaceutical research, compounds with structural similarities to this compound, such as N-(N-Benzylpiperidin-4-yl)-2-fluorobenzamide, have been studied as potential ligands for PET (Positron Emission Tomography) imaging of sigma receptors. These studies involved synthesis and evaluation of specific ligands, indicating potential applications in medical imaging and diagnostics (Shiue et al., 1997).

4. Crystallographic Analysis

Crystallographic studies have been conducted on N-(arylsulfonyl)-4-fluorobenzamides to understand their molecular structure and properties. Such research is crucial for the development of new compounds and understanding their potential applications (Suchetan et al., 2016).

5. Neuropharmacological Research

Neuropharmacological research involving compounds like N-(4-acetyl-1-piperazinyl)-p-fluorobenzamide has demonstrated their potential as cognitive enhancers. These compounds have shown to increase neurotrophic factor production in cultured rat astrocytes, indicating their potential in anti-dementia drug development (Koyama, Egawa, Osakada, Baba, & Matsuda, 2004).

Propiedades

IUPAC Name |

N-cyclohexyl-4-fluorobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16FNO/c14-11-8-6-10(7-9-11)13(16)15-12-4-2-1-3-5-12/h6-9,12H,1-5H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STPFPZKUYANAOR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC(=O)C2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80367941 | |

| Record name | N-cyclohexyl-4-fluorobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80367941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2342-50-9 | |

| Record name | N-cyclohexyl-4-fluorobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80367941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

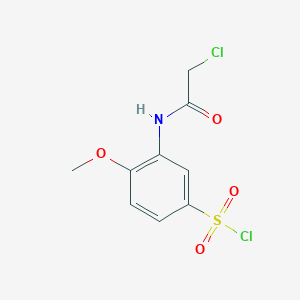

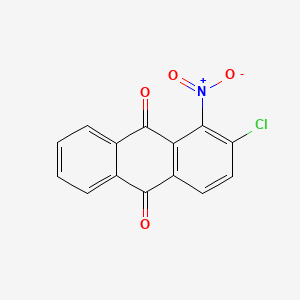

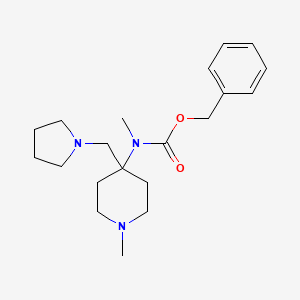

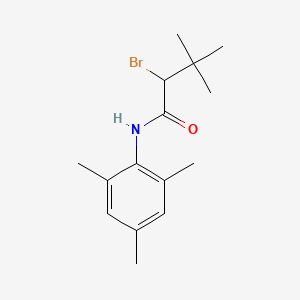

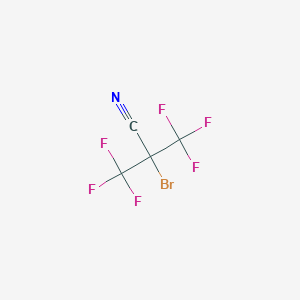

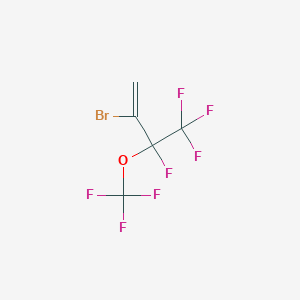

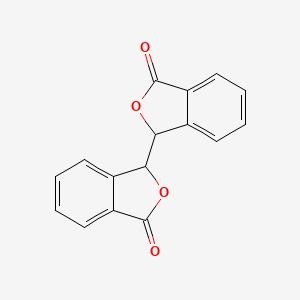

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Bis[2-iodo-3-(perfluorooctyl)propyl]adipate](/img/structure/B1607506.png)

![Ethyl 4-chloro-5-methyl-7-phenyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate](/img/structure/B1607508.png)

![Isopropyl 2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]acetate](/img/structure/B1607512.png)

![4-[3-(4-Chlorophenyl)-5-methyl-4-isoxazolyl]-2-pyrimidinethiol](/img/structure/B1607514.png)